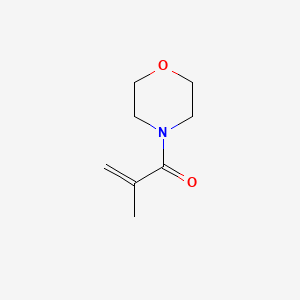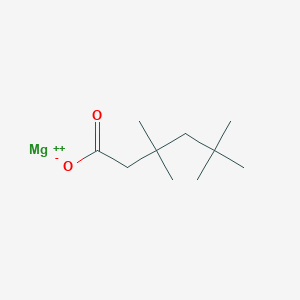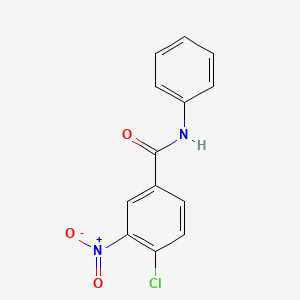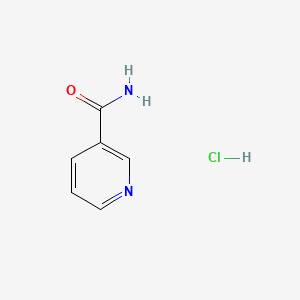
2-甲基-1-吗啉丙-2-烯-1-酮
描述
4-(2-Methyl-1-oxoallyl)morpholine, also known as N-Methacryloylmorpholine, is a chemical compound with the molecular formula C8H13NO2 . It is a heterocyclic organic compound .
Synthesis Analysis
The synthesis of morpholines, including 4-(2-Methyl-1-oxoallyl)morpholine, often involves the use of 1,2-amino alcohols and their derivatives as starting materials . A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Physical And Chemical Properties Analysis
4-(2-Methyl-1-oxoallyl)morpholine has a density of 1.05g/cm^3, a boiling point of 311°C at 760 mmHg, a refractive index of 1.475, and a flash point of 141.9°C . Its vapour pressure is 0.000578mmHg at 25°C .作用机制
The mechanism of action of 4-(2-Methyl-1-oxoallyl)morpholine is not fully understood. However, it is believed that the unsaturated ketone group in the compound plays a crucial role in its biological activity. The compound may interact with various biological molecules, including enzymes and receptors, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-Methyl-1-oxoallyl)morpholine has various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has also been shown to have an inhibitory effect on the proliferation of cancer cells.
实验室实验的优点和局限性
One of the main advantages of using 4-(2-Methyl-1-oxoallyl)morpholine in lab experiments is its unique chemical properties, which make it a useful intermediate in the synthesis of various organic compounds. However, one of the main limitations of using this compound is its high cost and limited availability.
未来方向
There are several future directions for the research on 4-(2-Methyl-1-oxoallyl)morpholine. One potential direction is the synthesis of new bioactive compounds using this compound as a starting material. Another direction is the study of the compound's mechanism of action and its interactions with various biological molecules. Additionally, the development of new synthesis methods for this compound could lead to its increased availability and lower cost.
In conclusion, 4-(2-Methyl-1-oxoallyl)morpholine is a useful chemical compound that has shown potential in various scientific research applications. Its unique chemical properties make it a useful intermediate in the synthesis of various organic compounds. Further research on this compound could lead to the development of new bioactive compounds and the discovery of its mechanism of action.
科学研究应用
聚合物合成与改性
2-甲基-1-吗啉丙-2-烯-1-酮由于其可以进行自由基聚合的乙烯基,被用于聚合物的合成 。该化合物在制造亲水性聚合物方面特别有价值,这些聚合物被用于医疗器械、隐形眼镜以及作为药物递送系统。结构中的吗啉部分赋予聚合物独特的性能,例如提高的柔韧性和增强的生物相容性。
微电子中的光刻胶材料
在微电子领域,该化合物作为光刻胶材料的前体 。光刻胶是光敏材料,用于光刻等工艺中,在半导体基板上形成图案。2-甲基-1-吗啉丙-2-烯-1-酮中的吗啉基团可以改善光刻胶的溶解性,这对创建精确而复杂的电子电路至关重要。
腐蚀抑制剂
研究探索了将 2-甲基-1-吗啉丙-2-烯-1-酮用作腐蚀抑制剂,特别是在金属加工液中 。其分子结构使其能够与金属表面结合并形成保护层,从而降低环境因素引起的腐蚀速率。
分析化学
在分析化学中,该化合物用作合成各种分析标准品和衍生物的试剂 。这些衍生物随后用于色谱和光谱法,用于检测和量化复杂分子,从而提高分析结果的准确性。
药物化学
2-甲基-1-吗啉丙-2-烯-1-酮是药物化学中合成药理活性分子的基础结构 。其吗啉环是许多药物分子中的常见特征,而乙烯基基团允许进一步功能化,以创建具有潜在治疗效果的化合物。
农业化学
在农业中,研究了 2-甲基-1-吗啉丙-2-烯-1-酮的衍生物作为除草剂或杀真菌剂的潜在用途 。吗啉环可以破坏杂草和真菌的生物途径,为开发新的农用化学品提供基础。
材料科学
该化合物在材料科学中具有重要意义,用于开发具有特定力学性能的先进材料 。将其掺入材料中可以改变拉伸强度、弹性和热稳定性等性能,使其在工程应用中具有价值。
环境科学
最后,在环境科学中,研究了 2-甲基-1-吗啉丙-2-烯-1-酮在污染物降解中的作用 。其反应性可以被利用来分解环境中的有害化学物质,从而有助于清洁空气和水。
安全和危害
属性
IUPAC Name |
2-methyl-1-morpholin-4-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-7(2)8(10)9-3-5-11-6-4-9/h1,3-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVUWTYSNLGBJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199193 | |
| Record name | 4-(2-Methyl-1-oxoallyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5117-13-5 | |
| Record name | Methacryloylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5117-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methacryloylmorpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005117135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Methyl-1-oxoallyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-methyl-1-oxoallyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHACRYLOYLMORPHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HZ3Z6WB74 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Ethanedioic acid, bis[(phenylmethylene)hydrazide]](/img/structure/B1605021.png)




![Silane, trimethyl[p-(trimethylstannyl)phenyl]-](/img/structure/B1605031.png)


